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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B13071501 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-3758309 is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting

the p21-activated kinase (PAK) family, with particularly high affinity for PAK4. Developed

through structure-based design, this pyrrolopyrazole compound has demonstrated significant

anti-neoplastic properties by inhibiting oncogenic signaling pathways, leading to reduced cell

proliferation, induction of apoptosis, and cytoskeletal remodeling. This technical guide provides

a comprehensive overview of the chemical structure, physicochemical and pharmacological

properties, mechanism of action, and detailed experimental protocols related to PF-3758309,

serving as a critical resource for researchers in oncology and drug development.

Chemical Structure and Physicochemical Properties
PF-3758309 is a synthetic organic compound with a complex heterocyclic structure. Its

chemical and physical properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

N-[(1S)-2-(dimethylamino)-1-

phenylethyl]-6,6-dimethyl-3-[(2-

methylthieno[3,2-d]pyrimidin-4-

yl)amino]-1,4-

dihydropyrrolo[3,4-c]pyrazole-

5-carboxamide

[1]

CAS Number 898044-15-0 [1]

Molecular Formula C₂₅H₃₀N₈OS [1]

Molecular Weight 490.63 g/mol [1]

SMILES

CC1=NC2=C(C(=N1)NC3=NN

C4=C3CN(C4(C)C)C(=O)N--

INVALID-LINK--

C5=CC=CC=C5)SC=C2

[1]

InChI Key
AYCPARAPKDAOEN-

LJQANCHMSA-N
[1]

Appearance Solid [2]

Solubility

DMSO: ≥24.53 mg/mL,

Ethanol: ≥101.4 mg/mL (with

warming), Insoluble in water

[3]

Pharmacological Properties
PF-3758309 is a pan-PAK inhibitor, demonstrating potent activity against multiple members of

the p21-activated kinase family. Its pharmacological profile is characterized by low nanomolar

efficacy in both biochemical and cellular assays.

In Vitro Potency
The inhibitory activity of PF-3758309 has been quantified against various PAK isoforms and in

cellular models.
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Target/Assay Potency (nM) Assay Type Reference(s)

PAK4 (Kd) 2.7
Isothermal

Calorimetry
[1]

PAK4 (Ki) 18.7
Kinase Domain

Biochemical Assay
[1]

PAK1 (Ki) 13.7
Kinase Domain

Biochemical Assay
[4]

PAK2 (IC50) 190
Kinase Domain

Biochemical Assay
[4]

PAK3 (IC50) 99
Kinase Domain

Biochemical Assay
[4]

PAK5 (Ki) 18.1
Kinase Domain

Biochemical Assay
[5]

PAK6 (Ki) 17.1
Kinase Domain

Biochemical Assay
[5]

Phospho-GEF-H1

Inhibition
1.3 Cellular Assay [1]

Anchorage-

Independent Growth

(HCT116)

0.24 Cellular Assay [6]

Anchorage-

Independent Growth

(Panel Average)

4.7 Cellular Assay [1]

Cellular Proliferation

(A549)
20 Cellular Assay [5]

In Vivo Efficacy
PF-3758309 has demonstrated significant tumor growth inhibition in various human tumor

xenograft models.
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Tumor Model Dosing Regimen
Tumor Growth
Inhibition (TGI)

Reference(s)

HCT116 (Colon) 7.5 mg/kg, oral, BID 64% [7]

HCT116 (Colon) 15 mg/kg, oral, BID 79% [7]

HCT116 (Colon) 20 mg/kg, oral, BID 97% [7]

A549 (Lung)
7.5-30 mg/kg, oral,

BID
>70% [7]

Most Sensitive Model

(Plasma EC50)
Not specified 0.4 nM [1]

Pharmacokinetics and ADME
Pharmacokinetic studies have revealed good oral bioavailability in preclinical animal models,

though this was not replicated in human trials. PF-3758309 is a known substrate for the efflux

transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can

contribute to drug resistance.[4]

Species Oral Bioavailability Reference(s)

Rat ~20% [7]

Dog 39-76% [7]

Human ~1% [7]

Mechanism of Action and Signaling Pathways
PF-3758309 functions as a reversible, ATP-competitive inhibitor of PAK kinases.[2] By binding

to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream

substrates, thereby disrupting key cellular processes that are often dysregulated in cancer.

The primary target, PAK4, is a critical effector of Rho family GTPases, particularly Cdc42. The

inhibition of PAK4 by PF-3758309 leads to the downstream inhibition of substrates such as

GEF-H1, a guanine nucleotide exchange factor involved in cytoskeletal dynamics.[1] This
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disruption affects signaling cascades that control cell motility, proliferation, and survival.

Furthermore, studies have revealed unexpected connections to other pathways, including the

p53 tumor suppressor pathway.[1]

Below is a diagram illustrating the primary signaling pathway affected by PF-3758309.

// Nodes Rho_GTPases [label="Rho GTPases\n(e.g., Cdc42)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PAK4 [label="PAK4", fillcolor="#FBBC05", fontcolor="#202124"];

PF3758309 [label="PF-3758309", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

GEF_H1 [label="GEF-H1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream

[label="Downstream Effectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation

[label="Cell Proliferation", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival

[label="Cell Survival", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytoskeleton

[label="Cytoskeletal\nRemodeling", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"];

p53 [label="p53 Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Rho_GTPases -> PAK4 [label="Activates", fontsize=8, fontcolor="#5F6368"]; PAK4 ->

GEF_H1 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; GEF_H1 -> Downstream;

Downstream -> Proliferation; Downstream -> Survival; Downstream -> Cytoskeleton;

PF3758309 -> PAK4 [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#EA4335",

color="#EA4335"]; PAK4 -> p53 [style=dashed, arrowhead=open, label="Modulates",

fontsize=8, fontcolor="#5F6368"]; }

Caption: PF-3758309 inhibits PAK4, blocking downstream signaling.

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of PF-3758309 are

provided below.

Phospho-GEF-H1 Cellular Assay
This assay was designed to quantify the specific inhibition of PAK4 activity within a cellular

context.

Cell Line Construction:
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HEK293 cells were stably transfected with a tetracycline-inducible vector expressing the

PAK4 kinase domain (amino acids 291–591).

These cells were also engineered to constitutively express an HA-tagged deletion mutant of

GEF-H1 (GEFH1ΔDH, amino acids 210–921). The resulting cell line is designated TR-293-

KDG.[7]

Assay Protocol:

Plate TR-293-KDG cells in appropriate multi-well plates and induce PAK4 expression with

tetracycline.

Treat the cells with varying concentrations of PF-3758309 for 3 hours.[7]

Lyse the cells and capture the HA-tagged GEF-H1 on an anti-HA antibody-coated plate.[7]

Detect the phosphorylation of GEF-H1 at Serine 810 using a specific anti-phospho-S810-

GEF-H1 primary antibody.[7]

Quantify the signal using a horseradish peroxidase-conjugated secondary antibody and a

suitable chemiluminescent substrate.[7]

Calculate IC50 values based on the dose-response curve.

Anchorage-Independent Growth (Colony Formation)
Assay
This assay assesses the ability of cancer cells to proliferate in a semi-solid medium, a hallmark

of transformation.

Protocol:

Prepare a base layer of 1% (w/v) agarose in DMEM in 96-well plates (50 µL per well).[7]

Prepare a cell suspension in 0.7% (w/v) agarose in DMEM at a density of 4,000 cells per 50

µL.

Plate the cell-agarose suspension on top of the base layer.[7]
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Add 100 µL of DMEM containing the desired concentrations of PF-3758309 to each well.

Incubate the plates for 6 days at 37°C in a humidified incubator.[7]

To quantify colony formation, add 10 µL of Alamar blue to each well and measure

fluorescence at an excitation wavelength of 540 nm.[7]

Determine the IC50 for inhibition of anchorage-independent growth from the resulting data.

In Vivo Human Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of PF-3758309 in a living organism.

Protocol:

Implant human cancer cells (e.g., HCT116, A549) subcutaneously into the flank of

immunocompromised mice (e.g., nude mice).

Allow tumors to establish and reach a predetermined size.

Randomize mice into treatment and vehicle control groups.

Administer PF-3758309 orally, twice daily (BID), at doses ranging from 7.5 to 30 mg/kg for a

period of 9 to 18 days.[7] The vehicle used is typically a formulation suitable for oral gavage.

Monitor tumor volume using caliper measurements throughout the study.

At the end of the study, harvest tumors for further analysis, such as immunohistochemistry

(IHC) for proliferation markers (Ki67) and apoptosis markers (cleaved caspase-3).[7]

Calculate Tumor Growth Inhibition (TGI) based on the differences in tumor volume between

treated and control groups.

Workflow for In Vitro to In Vivo Characterization
The following diagram illustrates a typical workflow for the preclinical evaluation of a kinase

inhibitor like PF-3758309.
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// Nodes Biochem [label="Biochemical Assays\n(e.g., Kinase Activity, ITC, SPR)",

fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular [label="Cell-Based Assays\n(e.g., pGEF-H1,

Proliferation, Apoptosis)", fillcolor="#FBBC05", fontcolor="#202124"]; Anchorage

[label="Anchorage-Independent\nGrowth Assay", fillcolor="#FBBC05", fontcolor="#202124"];

InVivo [label="In Vivo Xenograft Models\n(e.g., HCT116, A549)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; PKPD [label="Pharmacokinetics &\nPharmacodynamics",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tox [label="Toxicology Assessment",

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Clinical [label="Clinical Trials", shape=diamond,

fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Biochem -> Cellular [label="Confirm Cellular Activity", fontsize=8,

fontcolor="#5F6368"]; Cellular -> Anchorage [label="Assess Transformation", fontsize=8,

fontcolor="#5F6368"]; Anchorage -> InVivo [label="Evaluate In Vivo Efficacy", fontsize=8,

fontcolor="#5F6368"]; InVivo -> PKPD [label="Determine Exposure & Effect", fontsize=8,

fontcolor="#5F6368"]; PKPD -> Tox [label="Assess Safety Profile", fontsize=8,

fontcolor="#5F6368"]; Tox -> Clinical [label="Advance to Clinic", fontsize=8,

fontcolor="#5F6368"]; }

Caption: Preclinical workflow for PF-3758309 evaluation.

Conclusion
PF-3758309 is a well-characterized, potent inhibitor of the PAK family of kinases with

significant anti-cancer activity demonstrated in preclinical models. Its primary mechanism

involves the ATP-competitive inhibition of PAK4, leading to the disruption of critical oncogenic

signaling pathways. While its clinical development was halted due to unfavorable

pharmacokinetic properties in humans, PF-3758309 remains an invaluable tool for researchers

studying PAK biology and its role in cancer. The detailed chemical, pharmacological, and

methodological information provided in this guide serves as a foundational resource for the

continued investigation of PAK inhibitors in oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13071501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

